

Technical Support Center: Stability & Impurity Profiling of Axitinib Iodo-THP Intermediate

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Compound of Interest

Compound Name: *Axitinib Iodo Tetrahydropyran*

Cat. No.: *B13848643*

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Subject: Identification of Degradation Products for (E)-6-iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS Reference: 886230-75-7 (Intermediate) / 886230-77-9 (Impurity Context) Support Level: Tier 3 (Advanced Analytical Chemistry)[1]

Executive Summary

This technical guide addresses the stability profile of the critical Axitinib intermediate, often referred to as "Axitinib Iodo-THP". This molecule serves as the electrophilic coupling partner in the Heck reaction during Axitinib synthesis.

Its degradation profile is dominated by the lability of the Tetrahydropyranyl (THP) protecting group and the photosensitivity of the Carbon-Iodine (C-I) bond. Accurate identification of these degradation products (DPs) is essential for controlling the impurity profile of the final API, as residual intermediates can co-elute with the active pharmaceutical ingredient.

Module 1: Chromatographic Anomalies & Troubleshooting

Issue: Peak Splitting or Broadening in HPLC

User Observation: "I observe a split peak or a 'shoulder' for the main Axitinib Iodo-THP peak in my Reverse Phase (RP) method, even with a fresh standard."

Technical Diagnosis: The THP group introduces a chiral center at the C2 position of the pyran ring. Because the indazole core is achiral, the attachment of the THP group creates a racemic mixture of enantiomers (or diastereomers if other chiral centers exist, though here it is primarily enantiomeric in a chiral environment or simply dynamic conformers). In many high-resolution achiral RP-HPLC systems, these enantiomers may partially resolve, appearing as a split peak.

[1]

Corrective Action:

- Temperature Control: Increase column temperature to 40-45°C to speed up the interconversion or coalescence of conformers, potentially merging the peaks.
- Mobile Phase pH: Ensure the pH is neutral (pH 6.5–7.5). Acidic mobile phases (e.g., 0.1% TFA) can cause on-column hydrolysis of the THP group, leading to a distorted peak shape and the appearance of a fronting impurity (Des-THP).

Issue: Appearance of "Ghost" Peaks During Sequence

User Observation: "New impurity peaks appear in the chromatogram after the sample sits in the autosampler for >4 hours."

Technical Diagnosis: The THP protecting group is acid-labile.[1][2] If your diluent contains acidic modifiers (Formic acid, TFA) or if the sample is dissolved in protic solvents (MeOH) with trace acidity, the THP group will hydrolyze to form the deprotected indazole.

Corrective Action:

- Diluent Switch: Use Acetonitrile/Water (neutral) or add a trace of ammonium hydroxide to the diluent to maintain a basic microenvironment.
- Thermostat: Maintain autosampler temperature at 4°C to kinetically inhibit hydrolysis.

Module 2: Degradation Pathways & Identification

The degradation of Axitinib Iodo-THP follows three primary mechanistic pathways: Acid Hydrolysis, Photolysis, and Oxidation.

Pathway A: Acid Hydrolysis (Loss of Protecting Group)

- Mechanism: Protonation of the pyran oxygen facilitates nucleophilic attack by water, cleaving the N-C bond.
- Product: (E)-6-iodo-3-[2-(pyridin-2-yl)ethenyl]-1H-indazole (Des-THP Intermediate).[1]
- Mass Shift: Loss of 84.06 Da (C₅H₈O).
- Identification: High intensity in ESI+; retention time will shift significantly earlier (more polar) than the parent.

Pathway B: Photolytic Degradation (De-iodination)[1]

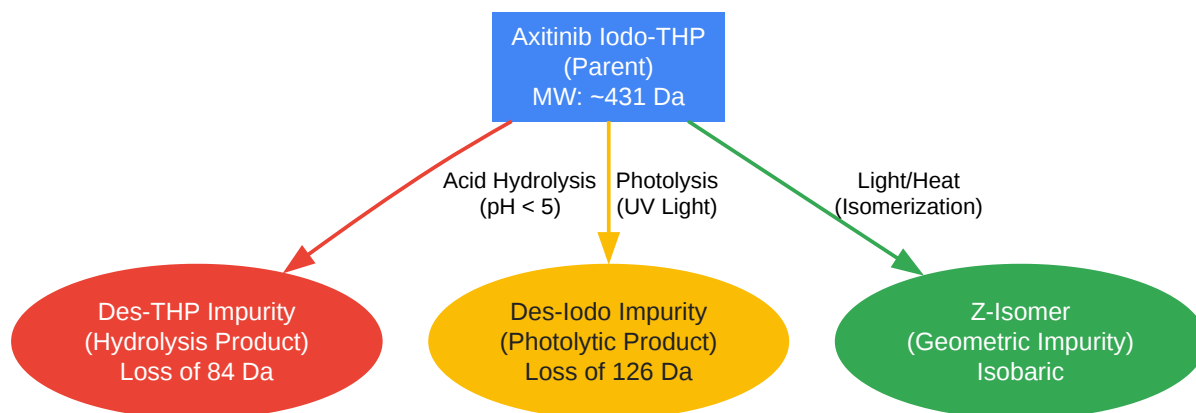
- Mechanism: Homolytic cleavage of the C-I bond under UV/Vis light, generating an aryl radical which abstracts a hydrogen from the solvent.
- Product: (E)-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Des-Iodo Analog).[1][3]
- Mass Shift: Loss of 125.9 Da (I → H).[1]
- Identification: Loss of the characteristic Iodine mass defect and isotopic pattern.

Pathway C: Geometric Isomerization

- Mechanism: The vinyl linker between the indazole and pyridine allows for E (trans) to Z (cis) isomerization under light or thermal stress.
- Product: (Z)-Axitinib Iodo-THP.[1]
- Mass Shift: None (Isobaric).
- Identification: Requires chromatographic resolution; typically elutes close to the parent peak.

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the critical degradation nodes for Axitinib Iodo-THP.



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Caption: Primary degradation pathways of Axitinib Iodo-THP intermediate under stress conditions.

Module 4: Experimental Protocols

Protocol 1: LC-MS/MS Identification Strategy

To definitively identify these products, use the following High-Resolution Mass Spectrometry (HRMS) workflow.

Instrument Setup:

- System: Q-TOF or Orbitrap LC-MS.[1]
- Ionization: ESI Positive Mode.
- Column: C18 (e.g., Waters BEH C18), 1.7 μm , 2.1 x 100 mm.
- Mobile Phase:
 - A: 10mM Ammonium Acetate (pH 7.0).[1]

- B: Acetonitrile.[1][4]
- Note: Avoid TFA to prevent on-column degradation.

Fragmentation Logic (MS2):

- Parent Ion: Look for $[M+H]^+$ at approx m/z 432.[1]
- Neutral Loss Scan: Trigger on neutral loss of 84 Da (Tetrahydropyran ring). This confirms the presence of the THP group.
- Iodine Check: Check for the characteristic fragment at m/z 127 (I+) in the low mass range, or the loss of 127 Da from the parent.

Data Summary Table: Predicted Impurities

Compound Name	Mechanism	Mass Shift (Δ)	Characteristic Fragment Ions (ESI+)
Axitinib Iodo-THP	Parent	0	$[M+H]^+$, $[M+H-84]^+$ (Base peak)
Des-THP Indazole	Acid Hydrolysis	-84 Da	$[M+H]^+$ (Matches Parent fragment)
Des-Iodo THP	Photolysis	-126 Da	$[M+H]^+$, $[M+H-84]^+$, No I+ (127) peak
N-Oxide Impurity	Oxidation	+16 Da	$[M+H]^+$, $[M+H-16]^+$ (Deoxygenation)

Module 5: Frequently Asked Questions (FAQs)

Q1: Why does the Des-THP impurity increase during my standard preparation? A: The THP acetal linkage is extremely sensitive to acid.[1] If you are using a diluent with 0.1% Formic Acid or TFA, the degradation happens in the vial.

- Fix: Use 100% Acetonitrile or a buffer at pH 7.0 for sample prep.[1]

Q2: Can I quantify the Z-isomer using the same method? A: Likely yes, but resolution may be poor on standard C18 columns.

- Fix: Try a Phenyl-Hexyl column, which offers better selectivity for geometric isomers due to pi-pi interactions with the vinyl pyridine system.[1]

Q3: Is the "Axitinib Thio Benzamide Impurity" the same as "Axitinib Iodo THP"? A: No. The Thio Benzamide impurity (CAS 885126-35-2) is the product of the next step (coupling with mercapto-benzamide) where the THP group has not yet been removed.[1] Axitinib Iodo THP is the precursor to that step.

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